Cy5 alkyne
Overview
Description
Cy5 alkyne is a far-red fluorescent dye that is widely used in various scientific research applications. It is a derivative of cyanine dye and is known for its high fluorescence efficiency and stability. This compound is highly valued for its ability to label biomolecules under mild conditions, making it an essential tool in molecular biology and biochemistry .
Mechanism of Action
Target of Action
Cy5 Alkyne is a water-soluble, far-red fluorescent probe used in click chemistry . Its primary targets are azide-modified biomolecules . The compound is used to label these biomolecules, enabling their detection and analysis .
Mode of Action
This compound interacts with its targets through a copper-catalyzed click reaction (CuAAC), forming a stable triazole . The alkyne group in this compound reacts with molecules containing azide groups . This interaction leads to the formation of a stable bioconjugate .
Biochemical Pathways
The biochemical pathways affected by this compound involve the post-translational modifications of proteins, such as glycosylation . Additionally, this compound can act as a mitochondrial oxidative phosphorylation (OXPHOS) inhibitor, inhibiting the growth of cancer stem cells . The compound is also used in the study of protein-nucleic acid interactions .
Pharmacokinetics
It’s known that the compound is water-soluble , which may influence its absorption and distribution. More research would be needed to fully outline the ADME properties of this compound.
Result of Action
The action of this compound results in the labeling of azide-modified biomolecules, enabling their detection and analysis . When used as a mitochondrial OXPHOS inhibitor, it can inhibit the growth of cancer stem cells . Moreover, the compound’s fluorescence properties allow for the visualization of these interactions .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the fluorescence efficiency of Cy5 is sensitive to the solubility and rotational degrees of freedom . Additionally, the fluorescence properties of the probe can depend on the properties of the medium . Changes in the medium in which the fluorophore is located can lead to incorrect results . Therefore, careful consideration of the environment is crucial when using this compound.
Biochemical Analysis
Biochemical Properties
Cy5 Alkyne is known for its role in biochemical reactions, particularly in the field of bioconjugation . It readily reacts with azido-modified biomolecules under extremely mild conditions . This reaction is part of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry .
Cellular Effects
This compound has been reported to have significant effects on various types of cells. For instance, it has been used as a mitochondrial OXPHOS inhibitor, suppressing the growth of cancer stem cells (CSCs) . Moreover, it has been used for the analysis of post-translational modifications of proteins .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with biomolecules through the CuAAC reaction . This reaction allows for the formation of a stable bioconjugate between the this compound and the azido-modified biomolecule .
Temporal Effects in Laboratory Settings
In non-viscous aqueous solutions, this compound has been observed to have a rather low fluorescence efficiency and short excited state lifetimes due to their structural features . The fluorescence efficiencies can be influenced by factors such as solubility and rotational degrees of freedom .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been shown that this compound analogs can significantly inhibit 3D-mammosphere formation in MCF7 cells between 500 nM to 1,000 nM .
Metabolic Pathways
It has been suggested that many terminal-alkyne compounds originate from acetate-derived fatty acid or polyketide biosynthetic pathways .
Transport and Distribution
It is known that this compound readily reacts with azido-modified biomolecules, suggesting that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its role in biochemical reactions and its ability to react with azido-modified biomolecules, it is likely that it may be found in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cy5 alkyne can be synthesized through various methods, including the reaction of cyanine dyes with alkyne-containing reagents. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide-functionalized cyanine dye reacts with an alkyne-containing compound . The reaction typically occurs under mild conditions, such as room temperature and aqueous media, which helps preserve the integrity of the biomolecules being labeled .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Cy5 alkyne primarily undergoes addition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly specific and efficient, making it ideal for labeling biomolecules.
Common Reagents and Conditions:
Reagents: Azide-functionalized biomolecules, copper catalysts, and stabilizing ligands
Conditions: Mild conditions such as room temperature and aqueous media are typically used to facilitate the reaction.
Major Products: The major product of the CuAAC reaction involving this compound is a stable triazole-linked conjugate, which retains the fluorescent properties of the Cy5 dye .
Scientific Research Applications
Cy5 alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence imaging to label proteins, nucleic acids, and other biomolecules
Medicine: Utilized in diagnostic assays and therapeutic monitoring due to its high fluorescence efficiency
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Comparison with Similar Compounds
Cy3 alkyne: Another cyanine dye with similar properties but emits at a different wavelength (orange-red fluorescence).
Cy5 azide: A variant of Cy5 with an azide functional group instead of an alkyne.
Cy7 alkyne: A cyanine dye with a longer wavelength emission (near-infrared fluorescence).
Uniqueness of Cy5 Alkyne: this compound is unique due to its far-red fluorescence, which provides better tissue penetration and reduced background fluorescence in biological samples . This makes it particularly useful for in vivo imaging and other applications where high sensitivity and specificity are required .
Properties
IUPAC Name |
6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N3O.ClH/c1-7-25-36-33(39)24-12-9-17-26-38-30-21-16-14-19-28(30)35(4,5)32(38)23-11-8-10-22-31-34(2,3)27-18-13-15-20-29(27)37(31)6;/h1,8,10-11,13-16,18-23H,9,12,17,24-26H2,2-6H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWXUNAERRNFLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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